molecular formula C25H26N2O B12767442 N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide CAS No. 95869-86-6

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

Cat. No.: B12767442
CAS No.: 95869-86-6
M. Wt: 370.5 g/mol
InChI Key: TVPYSIMEYHFHLN-UHFFFAOYSA-N
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Description

Introduction to N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

Chemical Identity and Structural Features

This compound is a tertiary amine featuring a piperidine core substituted at the 1-position with a benzyl group and at the 4-position with an N-phenylbenzamide moiety. Its molecular formula, C₂₅H₂₆N₂O , corresponds to a molecular weight of 370.5 g/mol . The compound’s stereoelectronic properties arise from the interplay of its aromatic benzamide group, the piperidine ring’s chair conformation, and the benzyl substituent’s spatial orientation.

Key Structural Attributes:
Property Value/Description
IUPAC Name This compound
SMILES Notation C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula C₂₅H₂₆N₂O
Molecular Weight 370.5 g/mol
Functional Groups Piperidine, benzamide, benzyl, phenyl

The benzamide group introduces a planar aromatic system, enabling potential π-π stacking interactions with biological targets, while the benzyl substituent enhances lipophilicity, influencing blood-brain barrier permeability. Conformational studies of analogous piperidine-based opioids suggest that the 4-position substitution pattern is critical for receptor binding affinity.

Historical Context in Opioid Analog Development

The synthesis of this compound represents a deliberate structural modification within the fentanyl analog family. Early opioid research identified the piperidine ring as a pharmacophore essential for µ-opioid receptor (MOR) activation. Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide), a closely related compound, was initially investigated in the 1980s but abandoned after DEA studies revealed low MOR binding affinity (K~i~ = 213 nM).

Replacing benzylfentanyl’s propanoyl group with a benzoyl group (yielding this compound) likely aimed to explore structure-activity relationships (SAR) by increasing steric bulk and aromatic surface area. Such modifications were common in the 2000s–2020s, as clandestine chemists sought to evade controlled substance laws while retaining opioid activity. However, no peer-reviewed studies confirm this compound’s pharmacological activity, suggesting it may represent a theoretical or shelved research chemical.

Regulatory Classification and Legal Status

This compound’s legal status remains ambiguous due to its structural similarity to scheduled opioids. Under the HALT Fentanyl Act (H.R.27, 2025) , all fentanyl-related substances—defined as compounds sharing fentanyl’s core structure with modifications to specified regions—are permanently classified as Schedule I controlled substances. While this compound’s benzamide group diverges from fentanyl’s propanamide moiety, its piperidine-benzyl-phenyl backbone aligns with the Act’s broad structural criteria.

The DEA’s 2018 emergency scheduling of all illicit fentanyl analogs under 21 U.S.C. § 811(h) further complicates its status. Although not explicitly named in the Controlled Substances Act, its synthesis or distribution could trigger prosecution under analogue legislation (21 U.S.C. § 813), which applies to substances "substantially similar" to Schedule I/II drugs in structure and effect. In contrast, benzylfentanyl’s 2010 descheduling—due to negligible opioid activity—highlights how structural tweaks can alter regulatory outcomes.

Properties

CAS No.

95869-86-6

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide

InChI

InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2

InChI Key

TVPYSIMEYHFHLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or phenyl rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:
The synthesis of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with benzoyl chloride under basic conditions. The reaction is generally conducted in organic solvents like dichloromethane or chloroform, utilizing triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. The product is subsequently purified through recrystallization or column chromatography.

Chemical Reactions:
This compound can undergo various chemical reactions:

  • Oxidation: Using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural characteristics make it suitable for creating derivatives with enhanced properties for various applications.

Biology

The compound is studied for its interactions with biological targets, particularly in the modulation of neurotransmitter systems involving dopamine and serotonin. This interaction suggests potential implications in neuropharmacology.

Medicine

Research indicates that this compound may have pharmaceutical applications, especially in developing analgesics and other therapeutic agents. Its ability to influence central nervous system receptors positions it as a candidate for treating neurological disorders .

Case Study 1: Analgesic Potential

A study evaluated the analgesic properties of this compound derivatives in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a new pain management option .

Case Study 2: Antimicrobial Activity

Research focused on derivatives of this compound showed promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to assess efficacy, highlighting its potential use in developing new antimicrobial agents .

Data Tables

Application Area Findings References
ChemistryBuilding block for complex molecules
BiologyModulates neurotransmitter systems
MedicinePotential analgesic and therapeutic agent
AntimicrobialEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

Phenyl Fentanyl (Benzoyl Fentanyl)

  • Structure : N-(1-Phenethylpiperidin-4-yl)-N-phenylbenzamide.
  • Key Difference : Replaces the benzyl group with a phenethyl moiety on the piperidine nitrogen.
  • Pharmacology : Classified as a potent opioid, suggesting that the phenethyl group enhances μ-opioid receptor binding compared to the benzyl group in benzoylbenzylfentanyl .

Sigma Receptor Ligands

  • Example : N-(1-Benzylpiperidin-4-yl)-2-fluorobenzamide (Compound 3 in ).
  • Structural Variation : Fluorine substitution at the benzamide ring’s 2-position.
  • Activity : Exhibits high sigma1 receptor affinity (Kᵢ = 3.4 nM) and selectivity (sigma2/sigma1 = 120). Used as a PET imaging agent due to its pharmacokinetic stability .
  • Comparison : The benzylpiperidine core is retained, but fluorination enhances sigma receptor selectivity and in vivo stability, unlike the unsubstituted benzoylbenzylfentanyl.

Benzamide Ring Modifications

N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues

  • Structural Variations : Replacement of the benzamide phenyl ring with thiophene, naphthyl, or indole.
  • Activity :
    • Thiophene/naphthyl substitution preserves sigma1 affinity (Kᵢ ~10–20 nM).
    • Imidazole/pyridyl substitution reduces sigma1 affinity by >60-fold .
  • Comparison : Benzoylbenzylfentanyl’s unmodified benzamide may limit sigma receptor selectivity compared to halogenated analogs.

Dopamine Receptor Ligands

  • Example : N-(1-Benzylpiperidin-4-yl)-2,4-dimethoxybenzamide (Compound 5 in ).
  • Structural Variation : Methoxy groups at the benzamide’s 2- and 4-positions.
  • Activity : Displays 20-fold selectivity for dopamine D4 over D2 receptors. Removal of the ortho-methoxy group reduces D2 affinity, highlighting the role of substituent positioning .
  • Comparison : Benzoylbenzylfentanyl lacks such substitutions, suggesting lower dopamine receptor interaction.

Antiprion Activity

  • Example : Acridine derivative 32 () with an N-(1-benzylpiperidin-4-yl) sidechain.
  • Activity : Demonstrates potent in vitro antiprion activity. Homologs and substituents on the benzyl group modulate efficacy, emphasizing the piperidine-benzyl moiety’s versatility .

Imaging Agents

  • Example : 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP).
  • Structural Variation : Iodine substitution at the benzamide’s 4-position.
  • Activity : Binds sigma receptors in breast cancer cells (Kᵢ = 4.6 nM for sigma1) and is used for tumor imaging .

Structural and Conformational Analysis

Crystal structures of related benzamides (e.g., N-phenylbenzamide) reveal amide plane/phenyl ring tilt angles of 28–31°, influencing molecular packing and receptor interactions .

Biological Activity

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound involves the reaction of benzylpiperidine with phenyl isocyanate, followed by purification through recrystallization. This method allows for the formation of a compound that exhibits a piperidine core, which is crucial for its biological activity.

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viral strains. For instance, derivatives have shown effective inhibition against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM, indicating strong antiviral properties compared to standard antiviral agents like pirodavir .

Table 1: Antiviral Activity Against EV71

CompoundIC50 (μM)TC50 (μM)Selectivity Index (SI)
1e5.7 ± 0.8620 ± 0.0110
1c18 ± 1.2-36
Pirodavir1.33125

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. It demonstrated significant activity against various cancer cell lines, including MCF-7 and A549, with IC50 values as low as 3 μM for some derivatives . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-73.0
Benzamide DerivativeA549<10
DoxorubicinMCF-7-

2.3 Cholinesterase Inhibition

Another area of interest is the compound's potential as an anti-Alzheimer agent through acetylcholinesterase (AChE) inhibition. Studies reported that certain derivatives exhibited potent AChE inhibitory activity with IC50 values ranging from 0.59 μM to over 10 μM, suggesting they could serve as therapeutic agents for Alzheimer's disease .

3. Mechanistic Insights

The biological mechanisms underlying the activities of this compound derivatives include:

  • Inhibition of Viral Replication : The compound disrupts viral replication processes, likely through interference with viral protein synthesis or assembly.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.
  • Cholinesterase Inhibition : The binding affinity to AChE suggests a competitive inhibition mechanism, enhancing acetylcholine levels in synaptic clefts.

Case Study: Antiviral Efficacy Against EV71

In a controlled study assessing the antiviral efficacy of this compound against EV71, researchers found that the compound significantly reduced viral titers in Vero cells at low concentrations, demonstrating its potential as a lead candidate for further development in antiviral therapies .

Case Study: Anticancer Properties

A recent investigation into the anticancer properties revealed that derivatives of this compound inhibited tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic window for clinical applications .

Q & A

Q. What are the primary pharmacological targets of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide, and how are they identified?

The compound exhibits affinity for sigma-1 (σ1) receptors, as demonstrated through structure-activity relationship (SAR) studies. Researchers synthesize analogs by modifying substituents on the benzamide and piperidine moieties, followed by competitive binding assays using radiolabeled ligands (e.g., [³H]-(+)-pentazocine). Pharmacological activity is quantified via IC₅₀ values, with key structural determinants including the benzyl group on the piperidine ring and the phenylacetamide backbone .

Q. What experimental methods are recommended for structural characterization when NMR is insufficient?

When NMR is hindered by sample complexity or low purity (e.g., mixtures of benzylfentanyl analogs), mass spectrometry (MS) and X-ray crystallography are prioritized. High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, while single-crystal X-ray diffraction using programs like SHELXL refines the 3D structure. For crystallographic visualization, tools like ORTEP-3 generate thermal ellipsoid plots .

Q. How is this compound synthesized, and what are critical reaction conditions?

A common route involves coupling 1-benzylpiperidin-4-amine with benzoyl chloride under anhydrous conditions. Key steps include:

  • Amide bond formation : Use of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Yield optimization requires strict control of stoichiometry and moisture-free environments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous benzamide derivatives, the compound likely requires:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use of fume hoods to avoid inhalation of aerosols.
  • Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. How does the compound’s legal status as a fentanyl analog impact research compliance?

The compound is classified as a Schedule I controlled substance in multiple jurisdictions (e.g., Texas, Mississippi, Kansas) due to structural similarity to phenyl fentanyl. Researchers must obtain DEA licenses, adhere to inventory tracking, and follow disposal guidelines via authorized waste management services .

Advanced Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in binding affinity or selectivity may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). To address this:

  • Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and reference ligands.
  • Validate via orthogonal methods : Combine radioligand binding with functional assays (e.g., calcium flux in transfected cells).
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to reconcile structural-activity data .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Challenges include poor crystal quality and twinning. Solutions involve:

  • Cryocooling : Flash-freezing crystals in liquid nitrogen with cryoprotectants (e.g., glycerol).
  • Data collection : High-resolution synchrotron radiation (e.g., 0.9 Å wavelength) improves signal-to-noise ratios.
  • Refinement : SHELXL’s TWIN and BASF commands correct for twinning artifacts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved σ1 receptor selectivity?

SAR studies reveal that:

  • Piperidine substitution : Bulkier groups (e.g., benzyl) enhance σ1 affinity.
  • Benzamide modifications : Electron-withdrawing substituents (e.g., -Cl) reduce off-target opioid receptor activity. A comparative table of analogs and their binding data is shown below:
Substituent on PiperidineBenzamide Modificationσ1 IC₅₀ (nM)Opioid Receptor IC₅₀ (nM)
BenzylNone12.3>10,000
Phenethyl4-Fluoro8.7>10,000
Cyclohexyl3-Chloro45.67,890

Data adapted from Huang et al. (1998, 2001) .

Q. What analytical techniques are optimal for detecting trace amounts of this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity. Key parameters:

  • Column : C18 stationary phase (2.1 × 50 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI+) with precursor ion m/z 399.2 → product ion m/z 105.1.
  • Limit of detection (LOD) : ≤0.1 ng/mL in plasma .

Q. How can computational tools predict metabolic stability and toxicity early in drug development?

In silico platforms like ADMET Predictor® and MetaSite model:

  • Metabolic hotspots : Cytochrome P450 (CYP3A4) oxidation sites on the piperidine ring.
  • Toxicity alerts : Structural motifs linked to hERG inhibition or hepatotoxicity.
    Validation with in vitro microsomal assays (e.g., human liver microsomes + NADPH) confirms predictions .

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